Tenuazonic acid

Description

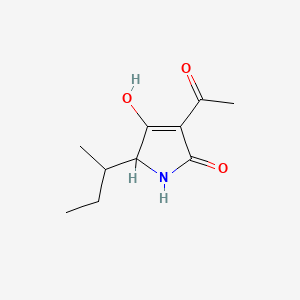

Tenuazonic Acid is a mycotoxin produced by species in the genus Alternaria and potent eukaryotic protein synthesis inhibitor.

3-Acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one. A metabolite found in a strain of the fungus Alternaria tenuis Auct. which functions as an antibiotic with antiviral and antineoplastic properties, and may also act as a mycotoxin.

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-2-butan-2-yl-3-hydroxy-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIZFXOZIQNICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926233 | |

| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tenuazonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128892-49-9, 610-88-8 | |

| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tenuazonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 75.5 °C | |

| Record name | Tenuazonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Tenuazonic Acid: Discovery, History, and Scientific Advancements

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tenuazonic acid (TeA), a mycotoxin produced by various fungi. The document details its discovery and historical research, presents quantitative data on its biological activities, outlines key experimental protocols, and visualizes complex information through diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in mycotoxin research, natural product chemistry, and drug development.

Discovery and Historical Perspective

This compound was first isolated in 1957 by Rosett and colleagues from the culture filtrates of the fungus Alternaria tenuis (now known as Alternaria alternata).[1][2] Two years later, in 1959, the chemical structure of this novel metabolite was elucidated by C. E. Stickings.[3][4] These initial discoveries laid the groundwork for decades of research into the biological activities and significance of TeA.

Initially identified as a mycotoxin, subsequent research revealed its potent phytotoxic properties, leading to its investigation as a potential bioherbicide.[1] Further studies have uncovered a broader range of biological effects, including antitumor, antiviral, and antibacterial activities.[5] More recently, TeA has garnered interest in the field of drug development, particularly for its potential as an acetylcholinesterase inhibitor in the context of Alzheimer's disease research.[6]

This compound is a tetramic acid derivative and is considered the most toxic among the mycotoxins produced by Alternaria species.[6] It is a secondary metabolite produced by a variety of fungi, most notably species within the Alternaria genus, but also by some species of Phoma and Pyricularia oryzae.[1][5][7] Its biosynthesis from L-isoleucine and acetoacetyl-coenzyme A is catalyzed by a unique non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme named TeA synthetase 1 (TAS1).[7][8][9]

Quantitative Data

The biological activities of this compound have been quantified in various studies. The following tables summarize key data regarding its toxicity and production.

Table 1: Acute Toxicity of this compound

| Animal Model | Route of Administration | LD50 Value (mg/kg body weight) | Reference(s) |

| Male Mice | Oral | 182 - 225 | [6][10] |

| Female Mice | Oral | 81 | [6][11] |

| Chicken Embryos | Not specified | 0.55 mg/egg | [11] |

| Macaca fascicularis | Oral | 100 - 150 | [10] |

Table 2: In Vitro Cytotoxicity and Inhibitory Concentrations of this compound

| Cell Line / Target | Assay | IC50 / EC50 Value | Reference(s) |

| Murine Splenocytes | Cytotoxicity Assay | 25 µg/mL | [12] |

| Sf9 (insect) cells | Cytotoxicity Assay | 25 µg/mL | [13] |

| HepG2 (human hepatocyte) | Cell Viability | 40 - 95 µg/mL | [14] |

| Caco-2 (human enterocyte) | Cell Viability | 60 - 90 µg/mL | [14] |

| Photosystem II (PSII) | Inhibition of Photosynthesis | 48 µg/mL | [1] |

| Various Targets | icELISA | 2.50 - 18.5 ng/mL | [15][16] |

Table 3: Production of this compound by Fungal Strains

| Fungal Strain | Substrate/Medium | Production Level | Reference(s) |

| Alternaria alternata 7.5 | Malbec Grapes (24 days at 15-25°C) | 175 x 10³ µg/kg | [17] |

| Alternaria alternata 25.1 | Malbec Grapes (24 days at 15-25°C) | 320 x 10³ µg/kg | [17] |

| Alternaria alternata F20 | Inoculated Chrysanthemum Petals | 2.59 µg/g (by day 9) | [18] |

| Alternaria alternata F16 | Culture | 21.84 µg/mL | [18] |

| Alternaria alternata F20 | Culture | 342.16 µg/mL | [18] |

| Alternaria alternata W19 | Culture | 102.03 ppm | [19] |

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and quantification of this compound.

Isolation and Purification of this compound (Adapted from early methods)

This protocol is a generalized representation based on early isolation techniques.

-

Fungal Culture and Extraction:

-

The producing fungus (e.g., Alternaria alternata) is cultured in a suitable liquid or solid substrate medium.

-

After a sufficient incubation period, the culture filtrate (for liquid cultures) or the entire culture (for solid substrates) is harvested.

-

The harvested material is extracted with an organic solvent such as chloroform (B151607) or methanol.[5]

-

-

Solvent Partitioning:

-

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

This step helps in the initial purification of TeA from other metabolites.

-

-

Chromatographic Separation:

-

The partially purified extract is further purified using chromatographic techniques.

-

Thin-layer chromatography (TLC) can be used for initial separation and identification, with visualization of TeA as a brilliant orange spot upon spraying with ethanolic FeCl3.[4]

-

Column chromatography is employed for larger-scale purification.

-

-

Crystallization:

-

The purified TeA is crystallized to obtain a pure compound. TeA is often stored as its copper salt for stability.[5]

-

Structural Characterization

The structure of this compound was originally determined using classical chemical degradation and spectroscopic methods.

-

Chemical Degradation:

-

Ozonolysis followed by acid hydrolysis was a key step in breaking down the molecule into smaller, identifiable fragments, which helped in deducing the core structure.[1]

-

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.[20]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, aiding in the identification of chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure.[20]

-

Modern Quantification of this compound using LC-MS/MS

This protocol describes a modern, sensitive, and selective method for the quantification of TeA in various matrices.

-

Sample Preparation (QuEChERS Method):

-

A homogenized sample (e.g., food product) is weighed into a centrifuge tube.

-

An internal standard solution (e.g., ¹³C-labeled TeA) is added.

-

Water and acetonitrile (B52724) are added, and the mixture is shaken vigorously.[21]

-

Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

-

The mixture is centrifuged, and an aliquot of the upper acetonitrile layer is taken for cleanup.

-

Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent mixture to the extract to remove interfering matrix components.

-

After vortexing and centrifugation, the final extract is filtered and ready for LC-MS/MS analysis.[21]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate) and an organic component (e.g., methanol).[10][21]

-

Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer. TeA is typically ionized using electrospray ionization (ESI). Quantification is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for TeA and its internal standard.[21]

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's discovery, biosynthesis, and an example of an experimental workflow.

Historical Timeline of this compound Research

References

- 1. Recent Advances in the Bioherbicidal Potential of this compound, an Alternaria spp. mycotoxin [scielo.org.mx]

- 2. This compound, a Toxin Produced by Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies in the biochemistry of micro-organisms. 106. Metabolites of Alternaria tenuis auct.: the structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 5. This compound - main toxin produced by the Alternaria black mould [blackmould.me.uk]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of the mycotoxin this compound by a fungal NRPS-PKS hybrid enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Derivation of human toxicokinetic parameters and internal threshold of toxicological concern for this compound through a human intervention trial and hierarchical Bayesian population modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and this compound and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid and sensitive detection of this compound in agricultural by-products based on gold nano-flower lateral flow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Rapid and sensitive detection of this compound in agricultural by-products based on gold nano-flower lateral flow [frontiersin.org]

- 17. Natural occurrence and production of this compound in wine grapes in Argentina - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Tenuazonic Acid: A Comprehensive Technical Guide to its Fungal Producers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Tenuazonic acid (TeA), a mycotoxin with a range of biological activities, has garnered significant attention in the scientific community. This potent secondary metabolite, produced by a variety of fungal species, exhibits phytotoxic, cytotoxic, antibacterial, antiviral, and antitumor properties. Its potential as a bioherbicide and its implications for food safety underscore the importance of understanding its fungal origins, biosynthesis, and detection. This technical guide provides a detailed overview of the fungal species known to produce this compound, quantitative production data, experimental protocols, and the biosynthetic pathways involved.

Fungal Producers of this compound

This compound is predominantly produced by fungi belonging to the genus Alternaria. However, several other genera have also been identified as producers. The primary fungal sources of this mycotoxin are detailed below.

The Genus Alternaria

The genus Alternaria is a major and ubiquitous group of fungi, known for its role as plant pathogens and common contaminants of food and feed. Numerous species within this genus are prolific producers of this compound, with Alternaria alternata being the most prominent.[1][2] This species is a frequent contaminant of cereals, fruits, and vegetables.[1][2]

Other notable this compound-producing Alternaria species include:

-

Alternaria capsici-annui[1]

-

Alternaria citri[1]

-

Alternaria japonica[1]

-

Alternaria kikuchiana[1]

-

Alternaria porri[1]

-

Alternaria radicina[1]

-

Alternaria tomato[1]

Other this compound-Producing Genera

While Alternaria is the most well-known producer, other fungal genera have been reported to synthesize this compound:

-

Phoma: Species within the Phoma genus are also recognized as producers of this compound.[1][4] Phoma sorghina, in particular, has been identified as a producer of this mycotoxin.[4][5]

-

Aspergillus: Some species of the genus Aspergillus have been found to produce this compound.[3][5]

-

Pyricularia: The genus Pyricularia, which includes the significant plant pathogen Pyricularia oryzae (also known as Magnaporthe oryzae), is a known producer of this compound.[3][5][6]

-

Epicoccum: Epicoccum sorghinum has also been reported to produce this compound.[5]

-

Fusarium: While not a primary producer, some research has investigated mycotoxin production in Fusarium species, though they are more commonly associated with other toxins like fusaric acid and fumonisins.[7][8] Further research is needed to definitively link Fusarium species to significant this compound production.

Quantitative Production of this compound

The production of this compound by fungal species can vary significantly depending on the species, strain, and environmental conditions such as the growth substrate, temperature, and water activity. The following table summarizes available quantitative data on this compound production.

| Fungal Species | Substrate | Production Level | Reference |

| Phoma sorghina | Sorghum grains | Up to 440.5 µg/kg | [4] |

| Alternaria alternata | Autoclaved, moist corn-rice | Lethal doses fed to rats | [9][10] |

Note: Quantitative data on this compound production is often context-dependent and can vary widely. The values presented here are illustrative examples from specific studies.

Experimental Protocols

Isolation and Culturing of this compound-Producing Fungi

A general workflow for the isolation and culturing of fungi for this compound production analysis is depicted below.

Extraction and Quantification of this compound

Materials:

-

Fungal culture (liquid or solid)

-

Organic solvents (e.g., chloroform, methanol, ethyl acetate)

-

Rotary evaporator

-

Chromatography apparatus (e.g., thin-layer chromatography, column chromatography)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Protocol:

-

Extraction: The fungal culture (biomass and/or filtrate) is extracted with an appropriate organic solvent.[1]

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude extract is then purified using chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and visualization, followed by column chromatography for further purification.

-

Quantification: The purified fractions are analyzed and quantified using HPLC-MS/MS. This method provides high sensitivity and specificity for the detection of this compound.[11]

Biosynthesis of this compound

The biosynthesis of this compound in fungi is a complex process involving a unique hybrid enzyme.

Signaling Pathway and Biosynthetic Gene

The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme.[6] In Magnaporthe oryzae, this enzyme is named TeA synthetase 1 (TAS1).[6] The biosynthetic gene for this compound has been identified in this fungus.[6]

Biosynthetic Pathway

The pathway begins with the precursors L-isoleucine and acetoacetyl-coenzyme A.[6] The NRPS module of the TAS1 enzyme activates L-isoleucine, while the PKS module utilizes acetoacetyl-coenzyme A. The final cyclization step, which releases this compound, is catalyzed by the ketosynthase (KS) domain of the PKS portion of the hybrid enzyme.[6]

Logical Relationships of this compound Producers

The fungal species that produce this compound are often associated with specific environments and hosts, primarily plants. This relationship is crucial for understanding the prevalence and impact of this mycotoxin.

Conclusion

This compound is a significant mycotoxin produced by a diverse range of fungal species, with the genus Alternaria being the most prominent. Its wide array of biological activities presents both challenges in terms of food safety and opportunities for the development of new pharmaceuticals and bioherbicides. A thorough understanding of the producing organisms, their biosynthetic pathways, and robust analytical methods for detection and quantification are essential for researchers, scientists, and drug development professionals working in this field. This guide provides a foundational overview to support further investigation and application of knowledge regarding this compound.

References

- 1. This compound - main toxin produced by the Alternaria black mould [blackmould.me.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phoma Infections: Classification, Potential Food Sources, and Their Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Bioherbicidal Potential of this compound, an Alternaria spp. mycotoxin [scielo.org.mx]

- 6. Biosynthesis of the mycotoxin this compound by a fungal NRPS-PKS hybrid enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of fusaric acid by Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound, a Toxin Produced by Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tenuazonic Acid in Agricultural Crops: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuazonic acid (TeA) is a mycotoxin produced by various species of Alternaria fungi, which are common plant pathogens.[1][2][3] This toxin is a significant concern for food safety due to its widespread occurrence in a variety of agricultural commodities and its potential health risks to humans and animals.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of this compound in crops, detailed analytical methodologies for its detection, and an exploration of its biosynthetic pathway.

Natural Occurrence of this compound in Crops

This compound contamination is prevalent in a range of crops, with notable frequency in cereals, fruits, and vegetables. The presence and concentration of TeA are influenced by factors such as fungal species, environmental conditions, and the specific crop variety.[6]

This compound in Cereal Grains

Cereal grains are frequently contaminated with TeA. Studies have reported its presence in wheat, barley, rye, and oats. The levels of contamination can vary significantly. For instance, a study on cereal grains in Slovenia found that 26% of 433 samples were contaminated with TeA.[1] Another study reported a median content of 16 µg/kg in a selection of cereals.[7]

Table 1: Quantitative Data on this compound (TeA) in Cereal Grains

| Cereal | Number of Samples Analyzed | Percentage of Positive Samples (%) | Range of TeA Concentration (µg/kg) | Median/Average TeA Concentration (µg/kg) | Reference |

| Wheat | 1064 | - | - | - | [7] |

| Wheat Flour | - | - | - | 36 (in one sample) | [7] |

| Rye | - | 92 | - | 16 (median) | [7] |

| Barley | - | - | - | - | [1] |

| Oats | - | - | - | - | [1] |

| Mixed Cereals | 12 | 92 | - | 16 (median) | [7] |

| Cereal Grains (unspecified) | 433 | 26 | - | - | [1] |

Note: Data is aggregated from multiple sources and may not be directly comparable due to different analytical methods and sampling strategies.

This compound in Fruits and Vegetables

Tomato and tomato-based products are particularly susceptible to TeA contamination.[1][8] High concentrations have been found in both fresh and processed tomatoes. Other affected fruits include apples and figs.[3][5]

Table 2: Quantitative Data on this compound (TeA) in Fruits and Vegetables

| Crop | Product Type | Number of Samples Analyzed | Percentage of Positive Samples (%) | Range of TeA Concentration (µg/kg) | Median/Average TeA Concentration (µg/kg) | Reference |

| Tomato | Fresh | - | - | 11 - 4560 | - | [1] |

| Tomato | Dried | - | - | 425 - 81,592 | - | [1] |

| Tomato Products | Various | 85 | 95 | up to 790 | - | [9] |

| Apple | Juice | - | - | - | - | [10] |

| Dried Figs | - | 220 | 42.7 | - | 456.5 (mean) | [3] |

Experimental Protocols for this compound Analysis

Accurate quantification of TeA in complex food matrices requires robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.[10][11][12]

Detailed LC-MS/MS Protocol for this compound in Cereals

This protocol is based on a validated method for the simultaneous determination of multiple mycotoxins, including TeA, in cereals.[8]

1. Sample Preparation (QuEChERS-based)

-

Homogenization: Grind cereal samples to a fine powder (<1 mm).

-

Weighing: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of an internal standard solution (e.g., 13C-labeled TeA) to the sample.

-

Hydration: Add 10.0 mL of distilled water to the sample.

-

Extraction: Add 9.9 mL of acetonitrile. Shake vigorously using a laboratory shaker for a specified time (e.g., 45 minutes).

-

Centrifugation: Centrifuge the sample to separate the phases.

-

Dilution: Take an aliquot of the supernatant and dilute it with an equal volume of 1% (v/v) aqueous acetic acid solution.

2. UPLC-MS/MS Analysis

-

Chromatographic Column: Ascentis Express C18 HPLC column (100 × 3 mm, 2.7 µm) with a C18 guard column.[8]

-

Mobile Phase:

-

Solvent A: 5 mM ammonium (B1175870) formate (B1220265) in water (pH 8.3)

-

Solvent B: Methanol

-

-

Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the analytes.[8]

-

Flow Rate: 0.5 mL/min.[8]

-

Injection Volume: 5 µL.[13]

-

Column Temperature: 39 °C.[8]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes, as TeA can be detected in both.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for TeA and its internal standard.

-

An experimental workflow for the analysis of TeA is depicted below:

Biosynthesis of this compound

The biosynthesis of TeA in Alternaria species involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.[14]

Key Enzymes and Genes

The core enzyme responsible for TeA synthesis is This compound Synthetase 1 (TAS1) .[14] This enzyme utilizes L-isoleucine and two molecules of acetyl-CoA as precursors. The biosynthesis is a multi-step process catalyzed by different domains within the TAS1 enzyme.

The production of TeA is regulated by a set of genes, including:

-

TAS1 : The core synthase gene.

-

TAS2 : A transcription factor that positively regulates TAS1 expression.[14]

-

PoLAE1 : A global regulator of secondary metabolism that also influences TeA production.[14]

-

AaMFS1 : A gene encoding a membrane transporter believed to be involved in the efflux of TeA from the fungal cell.[14]

Signaling Pathway

The regulatory network controlling TeA biosynthesis is complex and can be influenced by environmental signals. The current understanding of the genetic regulation is illustrated in the following diagram.

Conclusion

This compound is a prevalent mycotoxin in a variety of crops, posing a potential risk to food safety. Understanding its occurrence, having reliable analytical methods for its detection, and elucidating its biosynthetic pathway are crucial for risk assessment and the development of mitigation strategies. The information provided in this technical guide serves as a valuable resource for researchers and professionals working in the fields of food safety, mycotoxicology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A Review on this compound,a Toxic Produced by Altemaria | Semantic Scholar [semanticscholar.org]

- 5. digicomply.com [digicomply.com]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including this compound, a Chromatographically Challenging Alternaria Toxin | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid and sensitive detection of this compound in agricultural by-products based on gold nano-flower lateral flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ingenieria-analitica.com [ingenieria-analitica.com]

- 12. Frontiers | Rapid and sensitive detection of this compound in agricultural by-products based on gold nano-flower lateral flow [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Recent Advances in the Bioherbicidal Potential of this compound, an Alternaria spp. mycotoxin [scielo.org.mx]

Tenuazonic Acid: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TeA) is a mycotoxin produced by various fungal species, most notably from the Alternaria genus.[1][2] It is a tetramic acid derivative that has garnered significant attention due to its potent biological activities, including phytotoxicity, cytotoxicity, and potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and mechanisms of action of this compound. Detailed experimental protocols for its isolation, characterization, and quantification are also presented to support further research and development.

Chemical Structure and Identification

This compound is structurally defined as a 3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one.[2] The naturally occurring form is typically the (5S,2S)-isomer.[3]

dot```dot graph Tenuazonic_Acid_Structure { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.2!", fontcolor="#202124"]; C3 [label="C", pos="-0.8,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.2!", fontcolor="#202124"]; O1 [label="O", pos="2.2,0.5!", fontcolor="#EA4335"]; C6 [label="C", pos="-1.5,-2.8!", fontcolor="#202124"]; O2 [label="O", pos="-2.5,-3.5!", fontcolor="#EA4335"]; C7 [label="C", pos="-0.8,-4.0!", fontcolor="#202124"]; O3 [label="O", pos="1.0,-2.8!", fontcolor="#EA4335"]; C8 [label="C", pos="-2.5,0.5!", fontcolor="#202124"]; C9 [label="C", pos="-3.8,0.1!", fontcolor="#202124"]; C10 [label="C", pos="-2.2,2.0!", fontcolor="#202124"]; H1 [label="H", pos="0,1.2!", fontcolor="#202124"]; H_C2 [label="H", pos="-1.9,-0.5!", fontcolor="#202124"]; H_O3 [label="H", pos="1.7,-3.1!", fontcolor="#202124"]; H3_C7 [label="H3C", pos="-1.5,-4.9!", fontcolor="#202124"]; H2_C9 [label="CH2", pos="-4.8,0.8!", fontcolor="#202124"]; H3_C9_end [label="CH3", pos="-5.8,0.4!", fontcolor="#202124"]; H3_C10 [label="CH3", pos="-2.9,2.7!", fontcolor="#202124"];

// Define bonds edge [style=solid, color="#202124"]; N1 -- C2; C2 -- C3; C4 -- C5; C5 -- N1; C5 -- O1 [style=double]; C3 -- C6 [style=solid]; C6 -- O2 [style=double]; C6 -- C7; C4 -- O3; O3 -- H_O3; C2 -- C8; C8 -- C9; C8 -- C10; N1 -- H1; C2 -- H_C2; C3 -- C4 [style=double]; C9 -- H2_C9 [style=invis]; H2_C9 -- H3_C9_end [style=invis]; C7 -- H3_C7 [style=invis]; C10 -- H3_C10 [style=invis];

// Dummy nodes for positioning labels label_C3 [label="3", pos="-0.1, -2.0!", fontsize=10, fontcolor="#5F6368"]; label_C5 [label="5", pos="1.5, -0.9!", fontsize=10, fontcolor="#5F6368"]; label_C4 [label="4", pos="0.8, -2.0!", fontsize=10, fontcolor="#5F6368"];

// Connect dummy labels to atoms C3 -- label_C3 [style=invis]; C5 -- label_C5 [style=invis]; C4 -- label_C4 [style=invis]; }

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily acting as a potent inhibitor of protein synthesis and photosynthesis.

Inhibition of Protein Synthesis

TeA is a powerful inhibitor of eukaryotic protein synthesis. [1]Its mechanism involves preventing the release of newly synthesized proteins from the ribosome, thereby halting the elongation step of translation. [1][4]

Phytotoxicity: Inhibition of Photosystem II (PSII)

The potent phytotoxic and bioherbicidal properties of TeA stem from its ability to disrupt photosynthesis. [1]Specifically, it inhibits the electron transport chain in Photosystem II (PSII). [3][5]TeA binds to the Qв site on the D1 protein of the PSII reaction center. [6][7]This binding blocks the electron flow from the primary quinone acceptor (Qᴀ) to the secondary quinone acceptor (Qв), leading to an accumulation of reduced Qᴀ. [1][6]The disruption of electron transport ultimately leads to the generation of reactive oxygen species (ROS), causing oxidative stress, chlorophyll (B73375) degradation, and cell death (necrosis) in plants. [3][7] dot

Other Biological Activities

Beyond its primary toxic mechanisms, TeA has been investigated for other properties:

-

Antiviral and Antineoplastic Activity: It has shown inhibitory effects against various viruses and certain cancer cell lines. [8][4]* Alzheimer's Disease Research: Due to its antioxidative and acetylcholinesterase inhibiting properties, TeA has been considered a compound of interest in research for multi-target Alzheimer's disease therapies. [1]

Experimental Protocols

Isolation and Purification

A general protocol for the isolation of this compound from fungal cultures involves fermentation, extraction, and purification.

-

Fermentation: Cultures of a TeA-producing fungus, such as Alternaria alternata or Alternaria tenuissima, are grown on a suitable substrate like cottonseed or in a liquid medium (e.g., yeast extract-sucrose broth). [9]2. Extraction: The fungal biomass and culture medium are extracted with an organic solvent, such as ethyl acetate. [10]The organic phase, containing the mycotoxin, is then separated and concentrated under reduced pressure.

-

Purification: The crude extract is purified using chromatographic techniques. This may involve preparative Thin-Layer Chromatography (TLC) or column chromatography to isolate TeA from other metabolites. [9]Further purification can be achieved using High-Performance Liquid Chromatography (HPLC). [11]

Characterization and Structure Elucidation

The identity and structure of isolated this compound are confirmed using various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations | Reference(s) |

| UV Spectroscopy | Absorption maxima (λmax) at ~226 nm and ~280-288 nm in methanol/ethanol. | [2][12] |

| Infrared (IR) Spectroscopy | Characteristic absorption peaks (cm⁻¹) at ~3300 (O-H/N-H stretch), ~2990 (C-H stretch), and ~1650 (C=O, C=C stretch). | [12] |

| ¹H NMR Spectroscopy | Signals corresponding to the sec-butyl group protons (triplets and doublets) and the acetyl group protons (singlet). Specific shifts can distinguish between TeA and its isomers. | [11] |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern for structural confirmation. Often coupled with LC for analysis. | [11][13] |

Quantification

Accurate quantification of this compound in complex matrices like food and feed is crucial for safety assessment.

-

Sample Preparation (QuEChERS): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation protocol. It involves an extraction with acetonitrile, followed by a partitioning step with salts to remove interferences. [13][14][15]2. LC-MS/MS Analysis: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for TeA quantification. [13][15]This method offers high sensitivity and selectivity. The use of isotopically labeled internal standards (e.g., ¹³C₂-TeA) allows for accurate quantification via stable isotope dilution analysis. [13][16]3. Immunoassays: Methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIAs) have been developed for rapid and sensitive screening of TeA. [17][18] dot

Conclusion

This compound remains a molecule of significant interest due to its dual role as a potent mycotoxin and a potential lead compound for developing novel herbicides and pharmaceuticals. A thorough understanding of its chemical structure, properties, and biological mechanisms is essential for mitigating its risks in food safety and for harnessing its potential in various scientific and industrial applications. The methodologies outlined in this guide provide a foundation for researchers to further explore this multifaceted compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Recent Advances in the Bioherbicidal Potential of this compound, an Alternaria spp. mycotoxin [scielo.org.mx]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo assessment of effect of phytotoxin this compound on PSII reaction centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blocking the QB-binding site of photosystem II by this compound, a non-host-specific toxin of Alternaria alternata, activates singlet oxygen-mediated and EXECUTER-dependent signalling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C10H15NO3 | CID 54683011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound production by Alternaria alternata and Alternaria tenuissima isolated from cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including this compound, a Chromatographically Challenging Alternaria Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Large-scale synthesis of isotopically labeled 13C2-tenuazonic acid and development of a rapid HPLC-MS/MS method for the analysis of this compound in tomato and pepper products. | Semantic Scholar [semanticscholar.org]

- 17. Frontiers | Rapid and sensitive detection of this compound in agricultural by-products based on gold nano-flower lateral flow [frontiersin.org]

- 18. Nanobodies for Accurate Recognition of Iso-tenuazonic Acid and Development of Sensitive Immunoassay for Contaminant Detection in Foods - PMC [pmc.ncbi.nlm.nih.gov]

Tenuazonic Acid: A Mycotoxin's In-Depth Mechanism of Action

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TeA), a mycotoxin produced by various Alternaria species and other phytopathogenic fungi, poses a significant threat to food safety and animal health. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TeA's toxicity. The primary modes of action are the inhibition of eukaryotic protein synthesis and the induction of oxidative stress, culminating in apoptosis. This document details the core mechanisms, summarizes quantitative toxicological data, provides detailed experimental protocols for studying TeA's effects, and visualizes the key signaling pathways involved.

Core Mechanisms of this compound Toxicity

This compound's toxicity stems from two primary, interconnected mechanisms: the direct inhibition of protein biosynthesis and the induction of cellular damage through oxidative stress.

Inhibition of Eukaryotic Protein Synthesis

This compound is a potent inhibitor of protein synthesis in eukaryotic organisms.[1] Its primary target is the large ribosomal subunit, where it interferes with the peptidyl transferase center.[2] This interference prevents the crucial step of peptide bond formation and inhibits the release of newly synthesized polypeptide chains from the ribosome.[1] This disruption of protein production has widespread consequences for cellular function and viability.

The inhibitory action of TeA on protein synthesis appears to be selective for eukaryotic ribosomes, with a less pronounced effect on prokaryotic systems.[2] Specifically, it has been shown to inhibit the puromycin (B1679871) reaction on human tonsil ribosomes but not on yeast ribosomes, suggesting a differential sensitivity related to the larger ribosomal subunit.[2]

Induction of Oxidative Stress and Apoptosis

In addition to its effects on protein synthesis, TeA is a potent inducer of oxidative stress. In plant cells, it disrupts photosystem II (PSII) electron transport, leading to a burst of reactive oxygen species (ROS), including singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3][4] This chloroplastic oxidative burst causes widespread cellular damage, including lipid peroxidation, plasma membrane rupture, and DNA damage, ultimately leading to cell necrosis.[3]

In animal cells, while the initial trigger may differ, TeA also leads to an increase in intracellular ROS levels. This oxidative stress is a key initiator of apoptosis, or programmed cell death. The accumulation of ROS can damage mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Evidence suggests that TeA-induced apoptosis involves the activation of key executioner caspases, such as caspase-3 and caspase-7.[5]

Quantitative Toxicological Data

The cytotoxicity of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values provide a quantitative measure of its toxic potential.

| Cell Line | Assay Type | Parameter | Value (µg/mL) | Value (µM)¹ | Reference(s) |

| HepG2 (Human Hepatocellular Carcinoma) | Cytotoxicity (Flow Cytometry) | EC₅₀ | 40 - 95 | 202.8 - 481.7 | [6][7] |

| Caco-2 (Human Colorectal Adenocarcinoma) | Cytotoxicity (Flow Cytometry) | EC₅₀ | 60 - 90 | 304.2 - 456.3 | [6][7] |

| IPEC-1 (Porcine Intestinal Epithelial) | MTT Assay | IC₅₀ | - | 10.5 | [8] |

¹Calculated based on a molar mass of 197.23 g/mol for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., HepG2, Caco-2)

-

96-well plates

-

This compound (TeA) stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9][10]

-

Treatment: Prepare serial dilutions of TeA in complete medium. Remove the old medium from the wells and add 100 µL of the TeA dilutions. Include a vehicle control (medium with the same concentration of solvent used for TeA). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11][12]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9][11]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound (TeA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with TeA as described in the MTT assay protocol for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cells of interest

-

This compound (TeA)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium (phenol red-free is recommended)

-

PBS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with TeA for the desired duration.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium.[15]

-

Add serum-free medium containing 5-20 µM DCFH-DA to each well and incubate for 30-45 minutes at 37°C in the dark.[16][17][18][19]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[15]

-

Measurement: Add 100-500 µL of PBS to each well.[15] Measure the fluorescence intensity immediately using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[16][18]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action.

Conclusion

This compound exerts its mycotoxic effects through a dual mechanism involving the inhibition of protein synthesis and the induction of oxidative stress-mediated apoptosis. Its ability to disrupt fundamental cellular processes underscores its significance as a contaminant in food and feed. The information presented in this guide, including the quantitative data, detailed experimental protocols, and pathway visualizations, provides a valuable resource for researchers and professionals working to understand and mitigate the risks associated with this potent mycotoxin. Further research into the specific molecular interactions of TeA with the ribosome and the precise signaling cascades it triggers will be crucial for developing effective countermeasures and for potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. t.science-connections.com [t.science-connections.com]

- 3. Chloroplastic oxidative burst induced by this compound, a natural photosynthesis inhibitor, triggers cell necrosis in Eupatorium adenophorum Spreng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Bioherbicidal Potential of this compound, an Alternaria spp. mycotoxin [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and this compound and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]

- 7. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and this compound and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced mycotoxicosis in an immunosuppressed mouse model and its prophylaxis with cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Annexin V Staining Protocol [bdbiosciences.com]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. bioquochem.com [bioquochem.com]

- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

The Phytotoxic Effects of Tenuazonic Acid on Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TeA), a mycotoxin produced by various species of Alternaria and other phytopathogenic fungi, exhibits potent phytotoxic activity across a broad spectrum of plant species.[1][2] This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying TeA-induced phytotoxicity. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved. The information presented is intended to support researchers and scientists in the fields of plant pathology, herbicide development, and drug discovery in understanding and investigating the biological effects of this natural compound.

Introduction

This compound, chemically (5S)-3-acetyl-5[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-1H-pyrrol-2-one, is a well-documented secondary metabolite with significant bioherbicidal potential.[1] Its non-host-selective nature makes it a compound of interest for the development of broad-spectrum herbicides.[1][3][4] The phytotoxicity of TeA manifests as chlorosis, necrosis, stunting of growth, and eventual cell death.[1][2] These macroscopic symptoms are the result of targeted interference with fundamental cellular processes, primarily photosynthesis and plasma membrane function.[1][5][6][7] This guide will delve into these mechanisms, providing a comprehensive overview of the current understanding of TeA's phytotoxic effects.

Mechanisms of Phytotoxicity

This compound exerts its phytotoxic effects through a multi-pronged attack on plant cells, primarily targeting two critical physiological processes: photosynthesis and plasma membrane transport.

Inhibition of Photosystem II (PSII)

A primary mode of action for TeA is the disruption of photosynthetic electron transport within Photosystem II (PSII).[1][5] TeA binds to the QB site on the D1 protein of the PSII reaction center, effectively blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[5][8] This inhibition leads to an accumulation of reduced QA and a subsequent cascade of damaging events.[5]

The blockage of the electron transport chain results in the over-reduction of the photosynthetic apparatus and the generation of reactive oxygen species (ROS), including singlet oxygen (1O2), superoxide (B77818) radicals (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH).[1][4][9] This TeA-induced oxidative burst originates in the chloroplasts and rapidly spreads throughout the cell, causing widespread damage.[9] The resulting cellular damage includes chlorophyll (B73375) breakdown, lipid peroxidation, plasma membrane rupture, chromatin condensation, and DNA cleavage, ultimately leading to programmed cell death and necrosis.[1][9]

Signaling Pathway of TeA-Induced Phototoxicity

Caption: TeA inhibits PSII, leading to ROS production and cell death.

Inhibition of Plasma Membrane H+-ATPase

More recently, TeA has been identified as an inhibitor of the plant plasma membrane (PM) H+-ATPase.[6][7] This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, which drives nutrient uptake and cell elongation. TeA-mediated inhibition of the PM H+-ATPase disrupts these essential processes.[6] Studies have shown that the isoleucine backbone of the TeA molecule is critical for this inhibitory activity.[6] The binding of TeA to the PM H+-ATPase is dependent on the C-terminal regulatory domain of the enzyme, specifically requiring the Regulatory Region I.[6][7] By locking the H+-ATPase in an inhibited state, TeA effectively halts cell elongation and root growth.[6]

Logical Relationship of TeA's Inhibition of PM H+-ATPase

Caption: TeA inhibits PM H+-ATPase, disrupting growth.

Quantitative Data on Phytotoxic Effects

The following tables summarize quantitative data from various studies on the phytotoxic effects of this compound.

Table 1: Effects of this compound on Photosynthesis and Growth

| Plant Species | TeA Concentration | Observed Effect | Reference |

| Ageratina adenophora | 20 µg/mL | Restoration of pathogenicity in a toxin-deficient mutant of A. alternata, leading to hyphal penetration and spread. | [3][4] |

| General | 48 µg/mL | 50% inhibition of photosynthesis in PSII. | [1] |

| Datura innoxia | 100 µg/mL | Wilting of seedlings; complete inhibition of root and shoot elongation. | [2] |

| Datura innoxia and other dicots/monocots | 200 µg/mL | Induction of chlorosis and necrosis on leaves. | [2] |

| Arabidopsis thaliana | 10 µM | Almost complete inhibition of cell elongation and root growth in seedlings. | [6] |

| Arabidopsis thaliana | 200 µM | Induction of cell necrosis in larger plants. | [6][7] |

| Chlamydomonas reinhardtii | >100 µg/mL | Inhibition of growth and chlorophyll concentration. | [10][11][12] |

| Chlamydomonas reinhardtii | 310.36 µg/mL | EC50 for growth inhibition. | [10][11][12] |

| Chlamydomonas reinhardtii | 294.27 µg/mL | EC50 for chlorophyll content reduction. | [10][11][12] |

Table 2: Effects of this compound on Cellular Components

| Plant Species/Cell Line | TeA Concentration | Observed Effect | Reference |

| Datura innoxia | Not specified | 64% reduction in chlorophyll content after 72 hours. | [2] |

| Datura innoxia | Not specified | 40% reduction in protein content after 24 hours. | [2] |

| 3T3 mouse fibroblasts | 41.64 µg/mL | EC50 for cell proliferation inhibition (24h). | [10][11][12] |

| Chinese hamster lung cells | 59.33 µg/mL | EC50 for cell proliferation inhibition (24h). | [10][11][12] |

| Human hepatocytes (L-O2) | 85.98 µg/mL | EC50 for cell proliferation inhibition (24h). | [10][11][12] |

Experimental Protocols

This section outlines generalized methodologies for key experiments used to assess the phytotoxicity of this compound.

Leaf Disc Necrosis Assay

This assay provides a rapid assessment of TeA's ability to cause tissue damage.

-

Plant Material: Collect healthy, fully expanded leaves from the plant species of interest (e.g., perennial sowthistle, Sonchus arvensis).

-

Preparation: Use a cork borer to create uniform leaf discs (e.g., 1 cm in diameter).

-

Treatment Application:

-

Place the leaf discs in a humid chamber (e.g., a petri dish with moist filter paper).

-

Create a small wound in the center of each disc with a sterile needle.

-

Prepare a solution of TeA in a suitable solvent (e.g., 5% ethanol) at the desired concentration (e.g., 0.5% extract).

-

Apply a small droplet (e.g., 10 µL) of the TeA solution over the puncture.

-

For the control group, apply the solvent only.

-

-

Incubation: Incubate the leaf discs at a controlled temperature (e.g., 24°C) with a defined photoperiod (e.g., 12 hours) for 48 hours.

-

Data Collection: Measure the diameter of the necrotic lesion that develops around the puncture site.

Seedling Growth Inhibition Assay

This method evaluates the impact of TeA on early plant development.

-

Seed Sterilization and Germination:

-

Surface sterilize seeds of the target plant (e.g., Datura innoxia, wheat, lettuce) to prevent microbial contamination.

-

Place seeds on sterile filter paper moistened with sterile distilled water in petri dishes.

-

Allow seeds to germinate in a controlled environment.

-

-

Treatment:

-

Prepare different concentrations of TeA in a suitable buffer or sterile water.

-

Once the radicle has emerged, transfer the germinated seeds to new petri dishes containing filter paper saturated with the respective TeA solutions.

-

A control group should be maintained with the buffer or water alone.

-

-

Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature for a specified period (e.g., 72 hours).

-

Data Collection: Measure the length of the roots and shoots of the seedlings. Calculate the percentage of inhibition compared to the control.

Chlorophyll Content Assay

This protocol quantifies the extent of chlorosis induced by TeA.

-

Treatment: Treat plants or leaf discs with TeA as described in the previous protocols.

-

Sample Collection: At specified time points (e.g., 72 hours), collect a known weight of leaf tissue from both treated and control plants.

-

Chlorophyll Extraction:

-

Homogenize the leaf tissue in a suitable solvent, such as 80% acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).

-

Centrifuge the homogenate to pellet the cell debris.

-

-

Spectrophotometry:

-

Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

-

Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equation).

-

-

Data Analysis: Express the results as chlorophyll content per gram of fresh weight and calculate the percentage reduction in treated samples compared to the control.

Experimental Workflow for a General Phytotoxicity Assay

Caption: General workflow for assessing TeA phytotoxicity.

Conclusion

This compound is a potent phytotoxin with a dual mode of action, inhibiting both photosynthesis at the level of PSII and plasma membrane H+-ATPase activity. These inhibitory actions lead to a cascade of secondary effects, including severe oxidative stress, disruption of cellular homeostasis, and ultimately, cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the bioherbicidal properties of TeA and its derivatives. A thorough understanding of its mechanisms of action is critical for the development of novel herbicides and for assessing the ecological impact of TeA-producing pathogens. This knowledge is also valuable for drug development professionals exploring natural compounds as potential therapeutic agents, given TeA's known inhibitory effects on protein synthesis in eukaryotic cells.[13]

References

- 1. Recent Advances in the Bioherbicidal Potential of this compound, an Alternaria spp. mycotoxin [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vivo assessment of effect of phytotoxin this compound on PSII reaction centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism behind this compound-mediated inhibition of plant plasma membrane H+-ATPase and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism behind this compound-mediated inhibition of plant plasma membrane H+-ATPase and plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chloroplastic oxidative burst induced by this compound, a natural photosynthesis inhibitor, triggers cell necrosis in Eupatorium adenophorum Spreng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Environmental, genetic and cellular toxicity of this compound isolated from <i>Alternaira alternata</i> | African Journal of Biotechnology [ajol.info:443]

- 11. researchgate.net [researchgate.net]

- 12. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 13. researchgate.net [researchgate.net]

Tenuazonic Acid: A Technical Guide to its Function as a Protein Synthesis Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TeA), a mycotoxin produced by various Alternaria species, is a potent inhibitor of eukaryotic protein synthesis.[1] This technical guide provides an in-depth analysis of its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the downstream cellular consequences of its activity. By targeting the large ribosomal subunit, TeA effectively halts peptide bond formation, making it a molecule of significant interest in both toxicology and therapeutic research, including oncology.[2][3] This document serves as a comprehensive resource for professionals engaged in molecular biology, pharmacology, and drug development.

Introduction

This compound is a tetramic acid derivative recognized as a mycotoxin commonly found as a contaminant in agricultural products.[4] Beyond its toxicological profile, TeA has garnered scientific attention for its diverse biological activities, including phytotoxic, antiviral, and antitumor properties.[2][5] A primary driver of its cytotoxicity is its powerful ability to inhibit protein biosynthesis specifically in eukaryotes.[1] TeA acts on the ribosome to prevent the release of newly synthesized proteins, a mechanism that underpins its potential for therapeutic development.[1][2]

Mechanism of Action: Inhibition of Ribosomal Peptidyl Transferase

This compound exerts its inhibitory effect by directly targeting the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. The core mechanism involves the disruption of the peptidyl transferase reaction, a critical step in polypeptide chain elongation.

-

Target Specificity: TeA selectively inhibits protein synthesis in eukaryotes. Studies have shown a significant inhibitory effect on human tonsil and pig liver ribosomes, while yeast ribosomes remain largely unaffected.[3] This differential sensitivity is attributed exclusively to the large (60S) ribosomal subunit.[3]

-

Binding Site: TeA binds to the 60S ribosomal subunit at or near the peptidyl transferase center (PTC). Evidence for this comes from competition studies where TeA was shown to completely inhibit the binding of anisomycin (B549157), a known peptidyl transferase inhibitor, to human tonsil ribosomes.[3] This indicates that TeA and anisomycin share an overlapping binding site.

-

Inhibition of Peptide Bond Formation: The primary molecular consequence of TeA binding is the inhibition of the peptidyl transferase enzyme's activity. This enzyme, an integral ribozyme of the 60S subunit, catalyzes the formation of a peptide bond between the amino acid in the A-site (aminoacyl-tRNA) and the growing polypeptide chain attached to the tRNA in the P-site. By blocking this step, TeA effectively halts the elongation phase of translation, leading to a cessation of protein synthesis.[3] This mechanism ultimately prevents the release of new proteins from the ribosome.[1][2]

Quantitative Data on Inhibitory Activity

The potency of this compound as a protein synthesis inhibitor has been quantified in various systems. The following table summarizes key data from the literature.

| Assay System | Organism/Cell Type | Measured Parameter | Value | Reference |

| Poly(U)-directed polyphenylalanine synthesis | Human Tonsil Ribosomes | % Inhibition (at 10-4 M) | ~55% | [3] |

| Poly(U)-directed polyphenylalanine synthesis | Saccharomyces cerevisiae (Yeast) | % Inhibition (at 10-4 M) | No significant inhibition | [3] |

| Puromycin (B1679871) Reaction (with hybrid ribosomes) | 60S (Human) + 40S (Yeast) | % Inhibition (at 10-4 M) | ~50% | [3] |

| Puromycin Reaction (with hybrid ribosomes) | 60S (Yeast) + 40S (Human) | % Inhibition (at 10-4 M) | No significant inhibition | [3] |

| [³H]anisomycin binding competition | Human Tonsil Ribosomes | Inhibition | Total inhibition | [3] |

| Cytotoxicity against cancer cells | DCM extract of Alternaria alternata | IC₅₀ | 70 µg/ml | [6] |

Note: Specific IC₅₀ values for TeA on protein synthesis in mammalian cell lines are not consistently reported in a standardized format across literature. The data emphasizes the differential activity between human and yeast ribosomes.

Experimental Protocols

The assessment of protein synthesis inhibitors like TeA relies on established in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Protocol: In Vitro Translation Inhibition Assay (Rabbit Reticulocyte Lysate)

This assay measures the effect of an inhibitor on the translation of a specific mRNA in a cell-free system.

Materials:

-

Rabbit Reticulocyte Lysate (commercially available)

-

Nuclease-treated water

-

Amino Acid Mixture (minus methionine)

-

[³⁵S]-Methionine

-

Control mRNA (e.g., Luciferase mRNA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup: On ice, prepare reaction tubes. For a standard 25 µL reaction, add components in the following order:

-

12.5 µL Rabbit Reticulocyte Lysate

-

2.5 µL Nuclease-free water

-

1.0 µL Amino Acid Mixture (minus methionine)

-

1.0 µL [³⁵S]-Methionine

-

Variable volume of TeA solution (to achieve final desired concentrations) or solvent control (e.g., DMSO).

-

1.0 µL of control mRNA.

-

-

Incubation: Gently mix the components and incubate the tubes at 30°C for 60-90 minutes to allow for translation.

-

Stopping the Reaction: Place the tubes on ice to stop the reaction.

-

Protein Precipitation:

-

Spot 5 µL of each reaction mixture onto a glass fiber filter.

-

Immerse the filters in a beaker of cold 10% TCA. Allow to precipitate for 10 minutes.

-

Transfer the filters to a beaker of boiling 5% TCA for 10 minutes to hydrolyze aminoacyl-tRNAs.

-

Wash the filters twice with 5% TCA at room temperature, followed by a wash in ethanol (B145695) and then acetone.

-

-

Quantification:

-

Dry the filters completely.

-

Place each filter in a scintillation vial with an appropriate volume of scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each TeA concentration relative to the solvent control.

Protocol: Peptidyl Transferase Activity Assay (Fragment Reaction)

This assay specifically measures the formation of a peptide bond between a minimal P-site substrate and an A-site substrate mimic (puromycin).

Materials:

-

Purified 80S ribosomes or 60S subunits

-

Puromycin

-

P-site substrate: CACCA-Leu-[³H]Ac (N-acetyl-L-[³H]leucyl-pentanucleotide)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5; 100 mM KCl; 10 mM MgCl₂)

-

Methanol

-

Ethyl acetate (B1210297)

-

This compound

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Purified ribosomes/subunits.

-

Reaction Buffer.

-

This compound at various concentrations or solvent control.

-

CACCA-Leu-[³H]Ac.

-

-

Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow TeA to bind to the ribosomes.

-

Initiation of Reaction: Add puromycin to the reaction mixture to start the peptidyl transfer reaction.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Extraction of Product:

-

Stop the reaction by adding a solution of K-phosphate buffer saturated with MgSO₄.

-

Add ethyl acetate to the tube. Vortex vigorously to extract the product, [³H]Ac-Leu-puromycin, into the organic phase.

-

Centrifuge to separate the phases.

-

-

Quantification:

-

Transfer a known volume of the upper ethyl acetate layer to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and measure radioactivity.

-

-

Data Analysis: Determine the level of inhibition of peptidyl transferase activity by comparing the radioactivity in TeA-treated samples to the control.[3]

Visualized Workflows and Signaling

Downstream Cellular Effects and Therapeutic Implications

The inhibition of protein synthesis is a profound cellular insult that triggers a variety of downstream effects, making TeA a compound of interest for therapeutic applications, particularly in oncology.

-

Cell Cycle Arrest: The progression of the cell cycle is dependent on the timely synthesis and degradation of key regulatory proteins called cyclins. By halting protein synthesis, TeA causes a rapid depletion of these short-lived proteins, leading to cell cycle arrest.

-

Induction of Apoptosis: Many anti-apoptotic proteins (e.g., Mcl-1, Bcl-2 family members) have short half-lives. Their depletion due to protein synthesis inhibition can tip the cellular balance in favor of pro-apoptotic signals, ultimately leading to programmed cell death. This is a key mechanism for the anti-tumor activity of many protein synthesis inhibitors.

-

Antiviral Activity: Viruses rely heavily on the host cell's translational machinery to produce viral proteins. By inhibiting this machinery, TeA can effectively block viral replication, which explains its observed antiviral effects against viruses like measles and enterovirus.[2]

-

Anti-Cancer Potential: The properties of inducing cell cycle arrest and apoptosis make TeA a candidate for cancer therapy. It has been shown to inhibit skin tumor promotion in mice.[1][2] Its ability to halt the rapid protein synthesis required by proliferating cancer cells represents a promising, albeit complex, therapeutic avenue.

Conclusion

This compound is a well-characterized inhibitor of eukaryotic protein synthesis with a specific mechanism of action. By binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase center, it effectively blocks polypeptide chain elongation. This activity translates into potent downstream effects, including cell cycle arrest and apoptosis, which form the basis of its antitumor and antiviral properties. For researchers and drug developers, TeA serves as both a valuable tool for studying the process of translation and a lead compound for the development of novel therapeutics targeting the ribosome. Further investigation into its selectivity, delivery, and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. t.science-connections.com [t.science-connections.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Tenuazonic acid contamination in food and feedstuffs

An In-Depth Technical Guide to Tenuazonic Acid Contamination in Food and Feedstuffs

Introduction

This compound (TeA) is a mycotoxin produced by various species of Alternaria fungi, a ubiquitous genus known to infect a wide range of agricultural commodities.[1][2][3] As one of the most prevalent and toxic metabolites of Alternaria, TeA poses a significant concern for food and feed safety.[3][4][5] Its presence has been confirmed in numerous foodstuffs, including grains, fruits, vegetables, and their processed products.[5][6][7] This technical guide provides a comprehensive overview of TeA, focusing on its contamination in the food chain, detailed analytical methodologies for its detection, and its mechanisms of toxicity, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Biosynthesis

TeA, chemically known as (5S)-3-acetyl-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, is a tetramic acid derivative.[1][8] Its biosynthesis in fungi like Alternaria alternata and Pyricularia oryzae originates from the amino acid L-isoleucine and two acetate (B1210297) molecules (via acetoacetyl-CoA).[8][9] The key enzyme in this process is a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid, named TeA synthetase 1 (TAS1).[8][9] The TAS1 enzyme facilitates the condensation and subsequent cyclization of N-acetoacetyl-L-isoleucine to form the TeA molecule.[8] The expression of the TAS1 gene is regulated by other factors, including the zinc finger transcription factor TAS2 and the global regulator of secondary metabolism, LaeA.[8]

Occurrence and Contamination Levels in Food and Feed

TeA is a frequent contaminant in a wide array of agricultural products. Its prevalence is particularly high in cereals, tomato products, and certain fruits. The European Union has established indicative levels for TeA in specific food categories to guide monitoring efforts.[10][11]

Data Presentation

The following tables summarize the quantitative data on TeA contamination across various food and feed categories as reported in scientific literature.